3-(3-Fluoro-4-methoxyphenyl)thiophenol
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)thiophenol is a chemical compound with the molecular formula C13H11FOS and a molecular weight of 234.29 g/mol . It belongs to the class of thiophenol derivatives, which are known for their diverse applications in medicinal chemistry and material science . The compound features a thiophenol group attached to a fluorinated and methoxylated phenyl ring, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)thiophenol can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include the preparation of the necessary reagents, such as the aryl halide and organoboron compound, followed by the coupling reaction under controlled conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiolates, reduced sulfur species.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)thiophenol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules through various organic reactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)thiophenol involves its interaction with molecular targets through its reactive thiophenol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The fluorinated and methoxylated phenyl ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxythiophenol
- 4-(Trifluoromethyl)thiophenol
- 2-(3-Fluoro-4-methoxybenzyl)-6-methoxy-n-propyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)thiophenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-15-13-6-5-10(8-12(13)14)9-3-2-4-11(16)7-9/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWIVYAVBMLNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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